3-Amino-3-cyclopropylacrylonitrile

Description

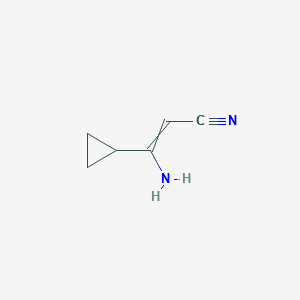

3-Amino-3-cyclopropylacrylonitrile (CAS: Not explicitly listed in evidence) is a specialized nitrile derivative featuring a cyclopropane ring and an amino group attached to the acrylonitrile backbone. Its molecular structure (C₆H₇N₂) confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The cyclopropane ring introduces significant ring strain, enhancing reactivity in cycloaddition and nucleophilic substitution reactions. Structural studies of this compound and analogs often employ crystallographic tools like SHELX for refinement and ORTEP for visualization .

Properties

Molecular Formula |

C6H8N2 |

|---|---|

Molecular Weight |

108.14 g/mol |

IUPAC Name |

3-amino-3-cyclopropylprop-2-enenitrile |

InChI |

InChI=1S/C6H8N2/c7-4-3-6(8)5-1-2-5/h3,5H,1-2,8H2 |

InChI Key |

VKEFDICNEDBFBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(=CC#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclopropylacrylonitrile typically involves the reaction of cyclopropylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the amine to the nitrile group. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-cyclopropylacrylonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed:

Oxidation: Nitrile oxides and related compounds.

Reduction: Primary amines and secondary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-3-cyclopropylacrylonitrile has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopropylacrylonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, and affecting signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acrylonitrile (2-Propenenitrile)

- CAS : 107-13-1

- Structure: Lacks the amino and cyclopropyl groups, with a linear CH₂=CH-C≡N backbone.

- Properties : Volatile (b.p. 77°C), highly reactive in polymerization (e.g., ABS plastics).

- Reactivity: Undergoes radical polymerization but lacks nucleophilic sites for amino-based modifications.

- Applications: Industrial monomer for synthetic fibers and resins.

3-Aminocrotononitrile

- Structure : Similar to the target compound but replaces the cyclopropyl group with a methyl group.

- Properties : Higher solubility in polar solvents due to reduced steric hindrance.

- Reactivity: The amino group enables Schiff base formation, but the absence of cyclopropane reduces ring-strain-driven reactivity.

Cyclopropylacrylonitrile Derivatives

- Example: 3-Cyano-3-cyclopropylacrylic acid esters.

- Comparison: The ester group decreases electrophilicity at the nitrile carbon compared to the amino-substituted analog, limiting utility in amine-coupled syntheses.

Data Table: Comparative Analysis

*Note: Discrepancy in CAS for acrylamide (literature CAS: 79-06-1; lists 107-13-1, which conflicts with acrylonitrile) .

Research Findings and Reactivity Insights

- Ring Strain Effects: The cyclopropane ring in this compound increases susceptibility to ring-opening reactions, enabling unique pathways in [2+2] cycloadditions .

- Amino Group Utility: The amino moiety facilitates condensation reactions, contrasting with acrylonitrile’s limitation to polymerization.

- Thermal Stability : Decomposes near 95°C, lower than acrylamide’s sublimation point (125°C), limiting high-temperature applications .

Biological Activity

3-Amino-3-cyclopropylacrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to an acrylonitrile framework, with an amino group contributing to its reactivity. Its structure can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that 3-amino derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate Inhibition |

| Escherichia coli | High Inhibition | |

| Pseudomonas aeruginosa | Low Inhibition |

Antiviral Activity

The compound has also been evaluated for antiviral properties. Preliminary results suggest that it may inhibit viral replication by interfering with viral entry or replication processes. This is particularly relevant in the context of emerging viral infections.

Cytotoxicity and Cancer Research

In cancer research, this compound has been assessed for its cytotoxic effects on various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis Induction |

| HeLa (Cervical Cancer) | 10 | Caspase Activation |

| A549 (Lung Cancer) | 20 | Cell Cycle Arrest |

The biological activity of this compound can be attributed to several mechanisms:

- Michael Addition : The acrylonitrile moiety acts as a Michael acceptor, allowing the compound to form adducts with nucleophiles, which can lead to cellular disruption.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby affecting cell viability.

- Membrane Interaction : The hydrophobic cyclopropyl group enhances membrane penetration, facilitating interaction with intracellular targets.

Case Studies

Several case studies have documented the effects of this compound in vitro and in vivo:

- Case Study 1 : A study on its antimicrobial efficacy against multi-drug resistant bacteria showed a significant reduction in bacterial load in treated groups compared to controls.

- Case Study 2 : In cancer models, treatment with the compound resulted in reduced tumor growth and increased survival rates in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.